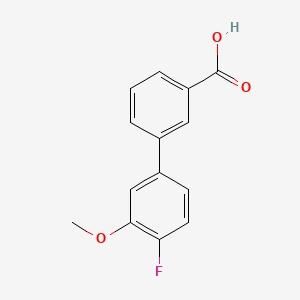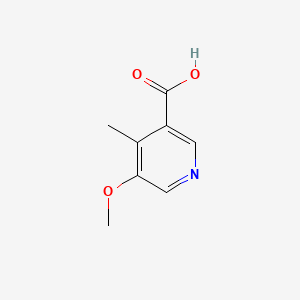
Ácido (6-(4-bencilpiperazin-1-il)piridin-3-il)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound can be used in the study of biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Métodos De Preparación
The synthesis of (6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridineboronic acid with 4-benzylpiperazine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used .
Mecanismo De Acción
The mechanism of action of (6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biological pathways and processes, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid can be compared with other boronic acid derivatives and piperazine-containing compounds. Similar compounds include:
Benzylpiperazine (BZP): A central nervous system stimulant with a different pharmacological profile.
1-(3-Chlorophenyl)piperazine (mCPP): A psychoactive compound used in research and as a precursor in the synthesis of antidepressants.
The uniqueness of (6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid lies in its specific structure, which combines the boronic acid group with a benzylpiperazine moiety, providing distinct chemical and biological properties.
Propiedades
IUPAC Name |
[6-(4-benzylpiperazin-1-yl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BN3O2/c21-17(22)15-6-7-16(18-12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21-22H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMCWMOMRSHAKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855761 |
Source


|
| Record name | [6-(4-Benzylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356242-29-9 |
Source


|
| Record name | [6-(4-Benzylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B572492.png)



![(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B572498.png)
![7-Azaspiro[4.5]decan-6-one](/img/structure/B572499.png)




![(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B572507.png)

